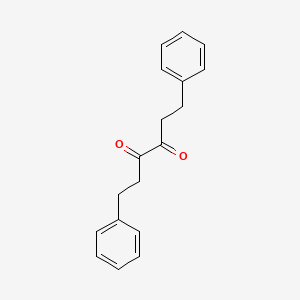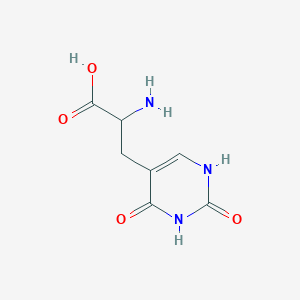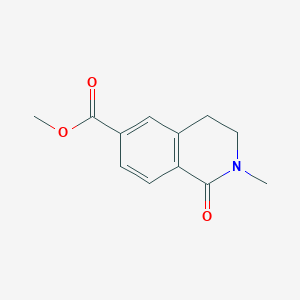![molecular formula C5H8N4 B13993852 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . The reaction is usually performed by refluxing the mixture in xylene for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis methods are often optimized for cost-effectiveness and scalability. The use of commercially available and inexpensive reagents is emphasized to ensure the feasibility of large-scale production . The modification of existing methods to offer practical, cost-effective, and scalable approaches is crucial for making these compounds more accessible for further research and application .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various electrophiles and nucleophiles can be used to introduce substituents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a DPP-4 inhibitor, the compound increases insulin production and decreases glucagon production in the pancreas, thereby helping to regulate blood glucose levels . The compound’s structure allows it to bind effectively to the active site of the enzyme, inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the arrangement of atoms and functional groups.
Sitagliptin Phosphate:
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H8N4 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H8N4/c1-2-6-4-9-5(1)7-3-8-9/h3,6H,1-2,4H2 |
Clé InChI |
MVXUMKKCVCSRQE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCN2C1=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)

![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)





